8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine family, characterized by a fused triazole-pyridine core. Key structural features include:
- 8-Chloro substituent: Enhances electron-withdrawing effects and influences molecular packing in crystalline states.
- 6-Trifluoromethyl group: Improves metabolic stability and lipophilicity.
Properties
IUPAC Name |
8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3/c16-12-8-11(15(17,18)19)9-22-13(20-21-14(12)22)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLZUNQBGJWGBS-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C3N2C=C(C=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS: 338795-37-2) is a synthetic compound belonging to the class of triazolopyridines. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article consolidates the findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 323.7 g/mol. The compound features a triazole ring fused with a pyridine moiety and carries both chloro and trifluoromethyl substituents, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 323.7 g/mol |
| CAS Number | 338795-37-2 |
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of various triazolopyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against a range of bacterial and fungal pathogens.
- In Vitro Studies : A study reported that derivatives of triazolopyridines demonstrated potent inhibitory effects against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances their antimicrobial potency due to increased lipophilicity and membrane permeability .
- Mechanism of Action : The antimicrobial activity is hypothesized to be due to the disruption of bacterial cell membranes and interference with nucleic acid synthesis .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro tests on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. The mechanism involves the activation of caspase pathways leading to programmed cell death .
- Comparative Efficacy : When compared to established chemotherapeutic agents, derivatives containing the triazole moiety exhibited enhanced efficacy in reducing tumor growth in preclinical models .
Study 1: Antimicrobial Efficacy
In a comparative study involving several synthesized triazolopyridine derivatives, it was found that compounds similar to this compound showed superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics .
Study 2: Anticancer Activity
A research team investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values comparable to those of doxorubicin, suggesting that this compound could serve as a potential lead for developing new anticancer therapies .
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position substituent critically impacts biological activity and physicochemical properties.
Key Observations :
- Sulfonyl derivatives exhibit potent antifungal and insecticidal activities, likely due to strong electron-withdrawing effects and hydrogen-bonding capabilities .
- Thioether analogs show moderate activity, suggesting steric hindrance or reduced electronic effects compared to sulfonyl groups .
- Styryl substitution (target compound) may optimize planarity and target binding, though empirical data are needed.
Impact of Halogen and Trifluoromethyl Substituents
- Chlorine at Position 8: Common across analogs; enhances crystallinity and stability (e.g., monoclinic crystal system with space group P2(1)/c in related compounds) .
- Trifluoromethyl at Position 6 : Increases lipophilicity (logP) and resistance to metabolic degradation, as seen in analogs like 8-chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl) derivatives .
Crystallographic and Computational Insights
- Crystal Packing: Analogs with bulky 3-substituents (e.g., 4-chlorophenyl) adopt triclinic systems (P1 space group), whereas smaller substituents (e.g., thioethers) form monoclinic structures (P2(1)/c) .
- DFT Studies : Theoretical calculations (B3LYP/6-31G) on similar triazolopyridines show good agreement with experimental data, validating predictive models for optimizing substituent effects .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
